

IC-87114: A Technical Guide to the Selective PI3K δ Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

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Abstract: This document provides a comprehensive technical overview of **IC-87114**, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). It details the compound's chemical properties, mechanism of action, and its role within the PI3K/Akt signaling pathway. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its use in scientific research, and visual diagrams to elucidate its function and application in experimental workflows.

Chemical Properties and Identification

IC-87114 is a cell-permeable quinazolinone-based compound, first identified as a selective inhibitor of the p110 δ catalytic subunit of PI3K.^{[1][2]} Its chemical and physical properties are summarized below.

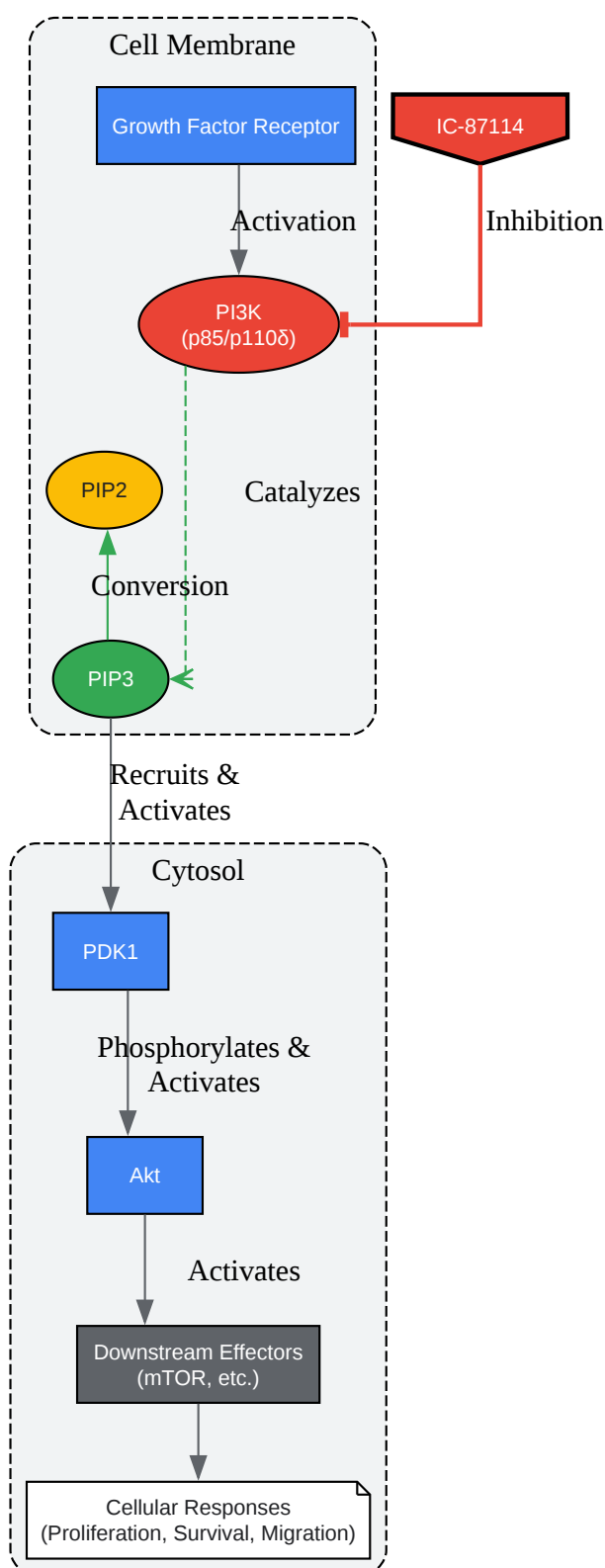
Property	Value	Reference
CAS Number	371242-69-2	[1][3][4]
Formal Name	2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone	[1][5]
Molecular Formula	C ₂₂ H ₁₉ N ₇ O	[1][4][6]
Molecular Weight	397.43 g/mol	[3][4]
Appearance	White powder solid	[4][7]
Solubility	Soluble in DMSO (>5 mg/mL) and DMF.	[1][4]
Storage	Store at -20°C for long-term stability.	[3][6]
SMILES	<chem>CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N</chem>	[3]
InChI Key	GNWHRHGTIBRNSM-UHFFFAOYSA-N	[1][4][6]

Mechanism of Action and Signaling Pathway

IC-87114 functions as a potent and ATP-competitive inhibitor of the PI3K δ isoform.[6] The phosphoinositide 3-kinase (PI3K) family, particularly Class I, plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[8][9] The PI3K δ isoform is predominantly expressed in hematopoietic cells, making it a key target in inflammation, autoimmune diseases, and hematological malignancies.[1][7]

IC-87114 selectively binds to the p110 δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][10][11] By preventing Akt

phosphorylation and activation, **IC-87114** effectively attenuates the entire PI3K/Akt signaling cascade.[8][9] This mechanism has been shown to reduce the proliferation of acute myeloid leukemia (AML) cells and down-regulate the expression of inflammatory genes in macrophages.[3][9]



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Figure 1: PI3K/Akt signaling pathway showing inhibition by **IC-87114**.

Potency and Selectivity

IC-87114 exhibits high selectivity for the PI3K δ isoform over other Class I PI3K isoforms (α , β , and γ). This selectivity is critical for targeted therapeutic applications and for minimizing off-target effects.

Table 1: IC₅₀ Values of **IC-87114** for Class I PI3K Isoforms

PI3K Isoform	IC ₅₀ (μ M)	Selectivity vs. PI3K δ	Reference
PI3K δ	0.5	-	[3][10][12]
PI3K γ	29	58-fold	[1][3][10]
PI3K β	75	>100-fold	[1][3][10]

| PI3K α | >100 | >100-fold | [1][3][10] |

Note: Some studies have reported IC₅₀ values for PI3K δ as low as 50-60 nM.[5][6][11] The value of 0.5 μ M is consistently cited in cell-free assays.

Key Experimental Protocols

The following are detailed methodologies for key experiments involving **IC-87114**, adapted from published literature.

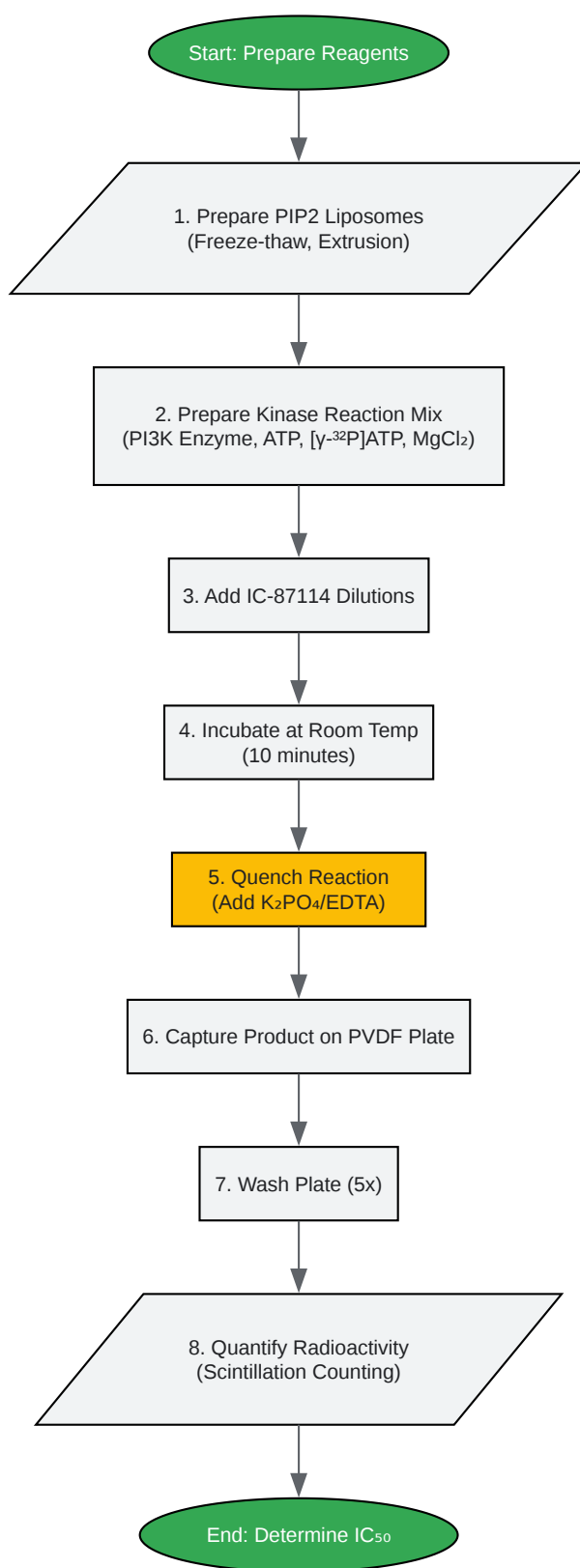
In Vitro PI3K Kinase Assay

This protocol is used to determine the inhibitory activity of **IC-87114** against PI3K isoforms in a cell-free system.[3]

Methodology:

- Liposome Preparation:
 - Phosphatidylinositol-(4,5)-bisphosphate (PIP2) and phosphatidylserine are mixed at a 1:2 molar ratio.

- The lipid mixture is vacuum-dried and resuspended in a buffer (20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final concentration of 1 mM PIP2.
- The suspension is sonicated briefly, subjected to 5 freeze-thaw cycles, and then passed through an extruder 20 times to form uniform liposomes.
- Kinase Reaction:
 - The assay is performed in a 60 μ L reaction volume containing 20 mM HEPES (pH 7.4), 1 nM of the respective PI3K enzyme, 1 μ M PIP2 liposomes, 200 μ M ATP, 1 μ Ci [γ - 32 P]ATP, 5 mM $MgCl_2$, and 50 μ g/mL horse IgG as a carrier protein.
 - **IC-87114** is diluted to various concentrations, with the final DMSO concentration kept at 1% (w/w).
 - The reaction is initiated and incubated for 10 minutes at room temperature.
- Quenching and Detection:
 - The reaction is stopped by adding 140 μ L of a quench solution (1 M K_2PO_4 , 30 mM EDTA, pH 8.0).
 - The mixture is transferred to a 96-well polyvinylidene difluoride (PVDF) filter plate to capture the radiolabeled lipid product.
 - The plate is washed five times with 1 M K_2PO_4 .
 - The filter is dried completely, and the bound radioactivity (representing 32 P-labeled PIP3) is quantified using a scintillation counter.



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Figure 2: Experimental workflow for the in vitro PI3K kinase assay.

AML Cell Proliferation Assay

This protocol measures the effect of **IC-87114** on the proliferation of acute myeloid leukemia (AML) cells.[3]

Methodology:

- Cell Culture:
 - Bone marrow mononuclear cells (BMMCs) from AML patients are isolated and cultured in α -medium supplemented with 5% fetal calf serum (FCS).
- Treatment:
 - Cells are seeded in culture plates and treated with or without a stimulant (e.g., 10 ng/mL FLT-3 ligand).
 - **IC-87114** is added at various concentrations (e.g., 10 μ M) to the appropriate wells.
 - The cells are incubated for 48 hours.
- Proliferation Measurement:
 - For the final 6 hours of incubation, 1 μ Ci of [3 H]-thymidine is added to each well.
 - After incubation, cells are harvested, and DNA is precipitated using trichloroacetic acid (TCA).
 - The amount of incorporated radioactivity, which is proportional to the rate of cell proliferation, is determined by liquid scintillation counting.

In Vivo Applications and Formulations

IC-87114 has been used in murine models to study its effects on inflammation and allergic responses.[3][7] In mice, doses ranging from 15 mg/kg to 60 mg/kg have been shown to inhibit allergic reactions.[3]

In Vivo Formulation Protocol: For reliable in vivo results, a clear stock solution should be prepared first, followed by the addition of co-solvents. A common formulation involves:[10]

- Prepare a stock solution of **IC-87114** in DMSO (e.g., 10 mg/mL).
- Sequentially add co-solvents. For a 1 mL final working solution:
 - Take 100 µL of the DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix.
 - Add 450 µL of saline to reach the final volume of 1 mL.
- The working solution should be prepared fresh on the day of use.[10]

Conclusion

IC-87114 is a foundational research tool for investigating the biological roles of the PI3Kδ isoform. Its high selectivity makes it invaluable for elucidating the specific contributions of PI3Kδ in cellular signaling, particularly in immune cells. The data and protocols presented in this guide provide a framework for researchers to effectively utilize **IC-87114** in their studies of inflammation, cancer, and other PI3Kδ-mediated pathologies.

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